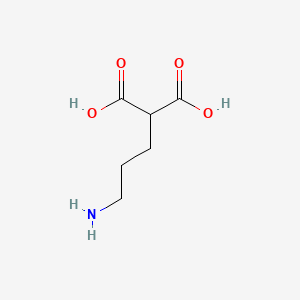
2-(3-aminopropyl)propanedioic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2-(3-aminopropyl)propanedioic Acid can be synthesized through several methods. One common approach involves the reaction of malonic acid with 3-aminopropanol under acidic conditions. The reaction typically proceeds through esterification followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of propanedioic acid, (3-aminopropyl)- often involves the use of biotechnological processes. For example, microbial fermentation can be employed to produce malonic acid, which can then be further reacted with 3-aminopropanol to obtain the final product .
化学反应分析
Types of Reactions
2-(3-aminopropyl)propanedioic Acid undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
科学研究应用
2-(3-aminopropyl)propanedioic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other industrial chemicals
作用机制
The mechanism of action of propanedioic acid, (3-aminopropyl)- involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid groups can participate in acid-base reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Malonic acid: Propanedioic acid without the aminopropyl group.
Succinic acid: A dicarboxylic acid with a similar structure but without the amine group.
Glutaric acid: Another dicarboxylic acid with a longer carbon chain.
Uniqueness
2-(3-aminopropyl)propanedioic Acid is unique due to the presence of both amine and carboxylic acid functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications .
属性
CAS 编号 |
114703-18-3 |
|---|---|
分子式 |
C6H11NO4 |
分子量 |
161.16 g/mol |
IUPAC 名称 |
2-(3-aminopropyl)propanedioic acid |
InChI |
InChI=1S/C6H11NO4/c7-3-1-2-4(5(8)9)6(10)11/h4H,1-3,7H2,(H,8,9)(H,10,11) |
InChI 键 |
RENPTINIWHSECZ-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)C(=O)O)CN |
规范 SMILES |
C(CC(C(=O)O)C(=O)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















